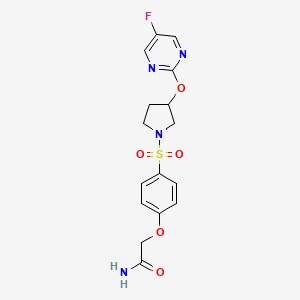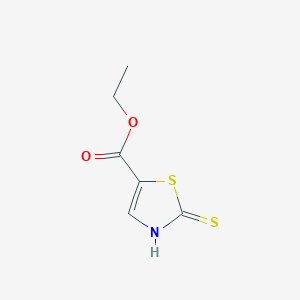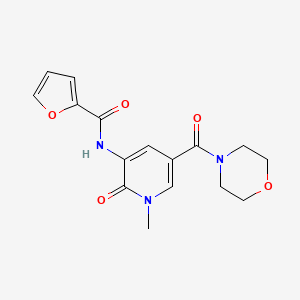
2,3,4-trimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2,3,4-trimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common functional group in pharmaceuticals and biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydroquinoline ring and the attachment of the trimethoxybenzamide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, a propyl group, and a trimethoxybenzamide group. The exact 3D structure would depend on the specific stereochemistry of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide group and the tetrahydroquinoline ring. These functional groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group might increase its solubility in polar solvents .Applications De Recherche Scientifique
Heterocyclic Compounds Synthesis
Research on compounds structurally related to 2,3,4-trimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide often focuses on the synthesis of heterocyclic derivatives due to their significance in medicinal chemistry. For instance, substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and their thio counterparts were synthesized through the reaction of methyl anthranilate with aryl-1,3,4-oxadiazolines, showcasing a method for producing compounds with potential biological activities (Chau, Saegusa, & Iwakura, 1982).
Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, which share a resemblance to the queried compound in terms of structural framework, were synthesized and demonstrated significant in vitro antitumor activity. This highlights the importance of such compounds in the development of new cancer therapies (Al-Suwaidan et al., 2016).
Ligand Binding Studies
Methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives, structurally related to the compound , were synthesized and evaluated for their affinity towards apamin-sensitive binding sites, indicating potential applications in neuropharmacology and the study of calcium-activated potassium channels (Graulich et al., 2006).
Synthesis of Complex Heterocycles
Research into the synthesis of tetra- and penta-heterocyclic compounds incorporating isoquinoline moieties, akin to the query compound, showcases the potential of these structures in generating complex molecules with diverse biological activities (Abdallah, Hassaneen, & Abdelhadi, 2009).
Regioselectivity in Synthesis
Studies on the regioselectivity of N-ethylation reactions of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, closely related to the target compound, offer insights into the precise manipulation of molecular structures for achieving desired pharmacological properties (Batalha et al., 2019).
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and proteins, influencing their function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound These factors can include temperature, pH, and the presence of other molecules
Orientations Futures
Propriétés
IUPAC Name |
2,3,4-trimethoxy-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-5-12-24-17-9-7-15(13-14(17)6-11-19(24)25)23-22(26)16-8-10-18(27-2)21(29-4)20(16)28-3/h7-10,13H,5-6,11-12H2,1-4H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARMBPBXHZBXFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C(=C(C=C3)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-4-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2357128.png)
![4-(4-chlorophenyl)-N-[(Z)-1-pyridin-4-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B2357129.png)
![2-fluoro-6-{[2-(1H-indol-3-yl)ethyl]amino}benzenecarbonitrile](/img/structure/B2357130.png)




![N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylpropanamide](/img/structure/B2357140.png)


![5-ethyl-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2357146.png)
![1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone](/img/structure/B2357147.png)

